

# Spectroscopic Data for Ethyl 5-bromothiazole-4-carboxylate: A Technical Guide

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## Compound of Interest

**Compound Name:** Ethyl 5-bromothiazole-4-carboxylate

**Cat. No.:** B1631722

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 5-bromothiazole-4-carboxylate**, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed spectral analysis but also the underlying principles and experimental considerations for acquiring and interpreting such data. While direct experimental spectra for this specific compound are not publicly available, this guide presents a robust, predictive analysis based on the well-established principles of spectroscopy and data from closely related analogues.

## Introduction

**Ethyl 5-bromothiazole-4-carboxylate** is a substituted thiazole derivative with the molecular formula  $C_6H_6BrNO_2S$  and a molecular weight of 236.09 g/mol .<sup>[1][2]</sup> Its structure, featuring a bromine atom at position 5 and an ethyl carboxylate group at position 4 of the thiazole ring, makes it a versatile intermediate for the synthesis of more complex molecules with potential biological activity.<sup>[3]</sup> Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Ethyl 5-bromothiazole-4-carboxylate**.

## Molecular Structure and Spectroscopic Overview

The structural features of **Ethyl 5-bromothiazole-4-carboxylate** dictate its spectroscopic signature. The key components are the thiazole ring, the ethyl ester group, and the bromine substituent. Each of these will give rise to characteristic signals in the NMR, IR, and MS spectra.

Caption: Molecular structure of **Ethyl 5-bromothiazole-4-carboxylate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **Ethyl 5-bromothiazole-4-carboxylate**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR will provide crucial information.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum is expected to show three distinct signals corresponding to the ethyl group protons and the single proton on the thiazole ring.

Predicted  $^1\text{H}$  NMR Data:

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.8 - 9.2	Singlet	1H	Thiazole C2-H
~4.4 - 4.6	Quartet	2H	$-\text{OCH}_2\text{CH}_3$
~1.4 - 1.6	Triplet	3H	$-\text{OCH}_2\text{CH}_3$

Interpretation:

- Thiazole Proton (C2-H): A single proton is attached to the C2 position of the thiazole ring. This proton is expected to appear as a singlet in the downfield region (~8.8 - 9.2 ppm) due to the deshielding effects of the electronegative nitrogen and sulfur atoms in the heterocyclic ring.
- Ethyl Ester Protons: The ethyl group will give rise to a quartet and a triplet. The methylene protons ( $-\text{OCH}_2-$ ) are adjacent to an oxygen atom, which deshields them, causing them to

resonate at a lower field (~4.4 - 4.6 ppm) as a quartet due to coupling with the three neighboring methyl protons. The methyl protons (-CH<sub>3</sub>) will appear as a triplet at a higher field (~1.4 - 1.6 ppm) due to coupling with the two adjacent methylene protons.

Experimental Protocol for <sup>1</sup>H NMR:

- Sample Preparation: Dissolve approximately 5-10 mg of **Ethyl 5-bromothiazole-4-carboxylate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- Instrument Setup: The spectrum should be acquired on a 300 MHz or higher field NMR spectrometer.
- Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and number of scans.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted <sup>13</sup>C NMR Data:

Chemical Shift ( $\delta$ , ppm)	Assignment
~160 - 165	C=O (Ester)
~150 - 155	C2 (Thiazole)
~145 - 150	C4 (Thiazole)
~115 - 120	C5 (Thiazole, C-Br)
~60 - 65	-OCH <sub>2</sub> CH <sub>3</sub>
~14 - 16	-OCH <sub>2</sub> CH <sub>3</sub>

### Interpretation:

- **Carbonyl Carbon:** The ester carbonyl carbon (C=O) is expected to be the most downfield signal (~160 - 165 ppm).
- **Thiazole Carbons:** The chemical shifts of the thiazole ring carbons are influenced by the heteroatoms and substituents. C2 is typically found in the region of ~150 - 155 ppm. C4, being attached to the electron-withdrawing carboxylate group, will also be in a similar downfield region (~145 - 150 ppm). The C5 carbon, bonded to the bromine atom, is expected to be more upfield compared to the other ring carbons, at around ~115 - 120 ppm.[4][5]
- **Ethyl Ester Carbons:** The methylene carbon (-OCH<sub>2</sub>-) will appear around ~60 - 65 ppm, while the methyl carbon (-CH<sub>3</sub>) will be the most upfield signal at ~14 - 16 ppm.[6]

### Experimental Protocol for <sup>13</sup>C NMR:

The experimental protocol is similar to that for <sup>1</sup>H NMR, with the main difference being the use of a carbon pulse sequence. A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

### Predicted IR Data:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100 - 3150	Weak-Medium	C-H stretch (aromatic/thiazole)
~2900 - 3000	Medium	C-H stretch (aliphatic)
~1710 - 1730	Strong	C=O stretch (ester)
~1500 - 1600	Medium	C=N and C=C stretch (thiazole ring)
~1200 - 1300	Strong	C-O stretch (ester)
~1000 - 1100	Medium	C-O stretch (ester)
~600 - 700	Medium	C-Br stretch

#### Interpretation:

- **C=O Stretch:** A strong absorption band in the region of 1710-1730 cm<sup>-1</sup> is characteristic of the carbonyl group in an ester.[7]
- **Thiazole Ring Vibrations:** The C=N and C=C stretching vibrations of the thiazole ring are expected to appear in the 1500-1600 cm<sup>-1</sup> region.
- **C-O Stretches:** The C-O stretching vibrations of the ester group will result in strong bands in the 1200-1300 cm<sup>-1</sup> and 1000-1100 cm<sup>-1</sup> regions.
- **C-H Stretches:** Aromatic/heterocyclic C-H stretching will be observed above 3000 cm<sup>-1</sup>, while aliphatic C-H stretching from the ethyl group will be seen just below 3000 cm<sup>-1</sup>.
- **C-Br Stretch:** The carbon-bromine bond will show a medium intensity absorption in the fingerprint region, typically between 600 and 700 cm<sup>-1</sup>.

#### Experimental Protocol for IR Spectroscopy:

- **Sample Preparation:** The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

- Data Acquisition: The spectrum is recorded using an FTIR spectrometer over the range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

m/z	Interpretation
235/237	Molecular ion ( $\text{M}^+$ ) peak, showing the isotopic pattern for one bromine atom.
190/192	Loss of the ethoxy group ( $-\text{OCH}_2\text{CH}_3$ ) from the molecular ion.
162/164	Loss of the entire ethyl carboxylate group ( $-\text{COOCH}_2\text{CH}_3$ ) from the molecular ion.
156	Thiazole ring fragment after loss of Br and the ethyl ester group.
88	McLafferty rearrangement fragment of the ethyl ester.

Interpretation:

- Molecular Ion Peak: The mass spectrum should show a molecular ion peak at m/z 235 and 237, with a characteristic ~1:1 intensity ratio, which is indicative of the presence of one bromine atom ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes).
- Fragmentation Pattern: The fragmentation of the molecule is expected to involve the loss of the ethyl ester side chain. Key fragments would include the loss of the ethoxy radical ( $-\text{OCH}_2\text{CH}_3$ ) to give a fragment at m/z 190/192, and the loss of the entire ethyl carboxylate

group to give a fragment at  $m/z$  162/164. A fragment corresponding to the thiazole ring itself may also be observed. The McLafferty rearrangement, a common fragmentation pathway for ethyl esters, would produce a characteristic ion at  $m/z$  88.[\[8\]](#)

Experimental Protocol for Mass Spectrometry:

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Electron ionization (EI) is a common method for small molecules and would likely produce a rich fragmentation pattern.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and to propose fragmentation pathways that are consistent with the structure of the molecule.

## Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for **Ethyl 5-bromothiazole-4-carboxylate**. By understanding the expected spectral features, researchers can confidently verify the synthesis and purity of this important chemical intermediate. The provided experimental protocols offer a starting point for acquiring high-quality data, and the interpretative guidance will aid in the structural elucidation process. While this guide is based on predictive data and analysis of similar compounds, it serves as a valuable resource for scientists working with this and related thiazole derivatives.

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